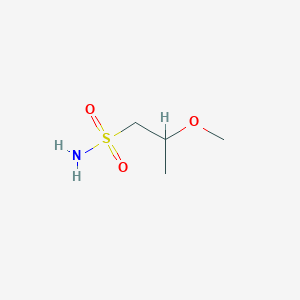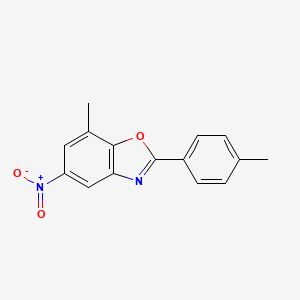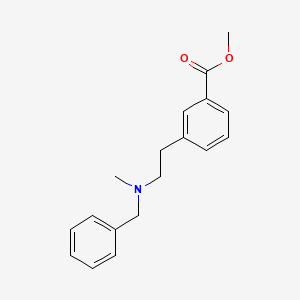
2-メトキシプロパン-1-スルホンアミド
説明
Synthesis Analysis
Sulfonamides can be synthesized through various methods, including S-N coupling reactions . These methods often involve the use of sulfonic acids or its sodium salts under microwave irradiation . Other methods include the use of sulfonyl chlorides with amines to produce the corresponding sulfonamides .Molecular Structure Analysis
The typical structure of a sulfonamide involves a central sulfur atom, with two doubly bonded oxygens, that is also bonded to a nitrogen atom (existing as a substituted amine) and an aniline group .科学的研究の応用
スルホンイミデートの合成
2-メトキシプロパン-1-スルホンアミド: は、有機硫黄化合物のクラスであるスルホンイミデートの合成における前駆体です。 これらの化合物は、さまざまな硫黄試薬から合成され、他の重要な有機硫黄化合物のアクセスのための中間体として関心が再燃しています 。スルホンイミデートは、ポリマー、薬物候補、およびアルキル転移試薬の開発における重要な構成要素として役立ちます。
医薬品化学
2-メトキシプロパン-1-スルホンアミドを含むスルホンアミド基は、医薬品化学においてよく知られたモチーフです。 これは、抗菌剤の大家族のバックボーンを形成し、他の多くの薬物に見られます 。スルホンアミドモチーフは、その電子求引性、求核性α置換に対する耐性、および薬理的に重要な化合物の合成における分子足場として利用されます。
ポリマー合成
ポリマー科学において、2-メトキシプロパン-1-スルホンアミドは、ポリ(オキソチアゼン)ポリマーおよびチオニルホスファゼンモノマーおよびポリマーの合成に使用できます。 高温でのスルホンイミデートの分解は、これらのタイプのポリマーにアクセスするための新しいアプローチです .
アルキル転移試薬
2-メトキシプロパン-1-スルホンアミドから誘導されたスルホンイミデートは、酸、アルコール、およびフェノールに対するアルキル転移試薬として使用されます。 この応用は、酸性条件下でのスルホンイミデートの不安定性を活用しており、有機合成におけるアルキル基の転移を可能にします .
不斉合成
2-メトキシプロパン-1-スルホンアミドから誘導できるスルホンイミデートの立体異性体硫黄中心は、不斉合成におけるキラルテンプレートとして機能します。 これは、製薬業界で重要な、エナンチオマー的に純粋な化合物の製造における重要な応用です .
抗ウイルス薬開発
2-メトキシプロパン-1-スルホンアミドを含むスルホンアミドは、その抗ウイルス特性について調べられています。 それらは、コクサッキーウイルスB、エンテロウイルス、脳心筋炎ウイルス、およびSARS-CoV-2やHIVなどの新たな脅威に対する薬物の開発に使用されています .
将来の方向性
Innovative electrolyte molecular designs, such as ether, ester, sulfone, sulfonamide, phosphate, and salt, are being explored to overcome challenges in the field of energy storage . This suggests that compounds like 2-Methoxypropane-1-sulfonamide could have potential applications in the development of next-generation energy storage systems .
作用機序
Target of Action
Sulfonamides generally target enzymes involved in the synthesis of folic acid, a crucial component for bacterial growth and reproduction .
Mode of Action
Sulfonamides inhibit the enzyme dihydropteroate synthetase, which is involved in the production of folic acid in bacteria. This inhibition prevents the bacteria from synthesizing folic acid, thereby inhibiting their growth .
Biochemical Pathways
The primary biochemical pathway affected by sulfonamides is the folic acid synthesis pathway. By inhibiting dihydropteroate synthetase, sulfonamides prevent the conversion of para-aminobenzoic acid (PABA) to dihydropteroate, a key step in the synthesis of folic acid .
Result of Action
The inhibition of folic acid synthesis by sulfonamides results in the inability of bacteria to grow and reproduce, effectively stopping the infection .
Action Environment
The efficacy and stability of sulfonamides can be influenced by various environmental factors. For example, the pH of the environment can affect the ionization state of the drug, which can in turn affect its absorption and distribution. Additionally, the presence of other substances, such as food or other drugs, can affect the absorption of sulfonamides .
生化学分析
Biochemical Properties
2-Methoxypropane-1-sulfonamide plays a significant role in biochemical reactions due to its sulfonamide group, which is known for its ability to interact with various enzymes and proteins. This compound can inhibit enzymes such as carbonic anhydrase and dihydropteroate synthetase, which are crucial in metabolic pathways . The interaction with these enzymes involves the binding of the sulfonamide group to the active site, thereby inhibiting the enzyme’s activity. Additionally, 2-Methoxypropane-1-sulfonamide can interact with other biomolecules, such as proteins, through hydrogen bonding and van der Waals forces, affecting their structure and function .
Cellular Effects
2-Methoxypropane-1-sulfonamide has been shown to influence various cellular processes. It can affect cell signaling pathways by inhibiting key enzymes involved in these pathways, leading to altered gene expression and cellular metabolism . For instance, the inhibition of carbonic anhydrase by 2-Methoxypropane-1-sulfonamide can disrupt the regulation of pH within cells, affecting cellular functions such as proliferation and apoptosis . Moreover, this compound can modulate the activity of transcription factors, leading to changes in gene expression profiles and impacting cellular responses to environmental stimuli .
Molecular Mechanism
The molecular mechanism of 2-Methoxypropane-1-sulfonamide involves its interaction with specific biomolecules at the molecular level. The sulfonamide group of the compound binds to the active sites of enzymes, inhibiting their catalytic activity . This inhibition can occur through competitive or non-competitive mechanisms, depending on the enzyme and the nature of the interaction . Additionally, 2-Methoxypropane-1-sulfonamide can induce conformational changes in proteins, affecting their function and stability . These interactions can lead to downstream effects on cellular processes, such as altered signaling pathways and gene expression .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of 2-Methoxypropane-1-sulfonamide can change over time due to its stability and degradation. Studies have shown that this compound is relatively stable under standard laboratory conditions, but it can degrade over time, leading to a decrease in its efficacy . Long-term exposure to 2-Methoxypropane-1-sulfonamide can result in cumulative effects on cellular function, such as sustained inhibition of enzyme activity and prolonged changes in gene expression . These temporal effects are important to consider when designing experiments and interpreting results .
Dosage Effects in Animal Models
The effects of 2-Methoxypropane-1-sulfonamide in animal models vary with different dosages. At low doses, the compound can effectively inhibit target enzymes without causing significant toxicity . At higher doses, 2-Methoxypropane-1-sulfonamide can induce toxic effects, such as liver and kidney damage, due to its interaction with non-target biomolecules . Threshold effects have been observed, where a certain dosage is required to achieve the desired biochemical effect, and exceeding this threshold can lead to adverse effects . These findings highlight the importance of dosage optimization in preclinical studies .
Metabolic Pathways
2-Methoxypropane-1-sulfonamide is involved in various metabolic pathways, primarily through its interaction with enzymes such as carbonic anhydrase and dihydropteroate synthetase . These interactions can affect metabolic flux and alter the levels of metabolites within cells . For example, the inhibition of carbonic anhydrase can disrupt the balance of bicarbonate and carbon dioxide, impacting cellular respiration and pH regulation . Additionally, 2-Methoxypropane-1-sulfonamide can influence the synthesis and degradation of other biomolecules, further affecting metabolic pathways .
Transport and Distribution
The transport and distribution of 2-Methoxypropane-1-sulfonamide within cells and tissues are mediated by specific transporters and binding proteins . These proteins facilitate the uptake and localization of the compound, ensuring its availability at the target sites . Once inside the cells, 2-Methoxypropane-1-sulfonamide can accumulate in specific compartments, such as the cytoplasm and mitochondria, where it exerts its biochemical effects . The distribution of the compound can also be influenced by factors such as cell type and tissue-specific expression of transporters .
Subcellular Localization
The subcellular localization of 2-Methoxypropane-1-sulfonamide is crucial for its activity and function. This compound can be directed to specific cellular compartments through targeting signals and post-translational modifications . For instance, the presence of a mitochondrial targeting signal can direct 2-Methoxypropane-1-sulfonamide to the mitochondria, where it can interact with mitochondrial enzymes and affect cellular respiration . Additionally, the localization of the compound can be influenced by its interaction with other biomolecules, such as binding proteins, which can sequester it in specific compartments .
特性
IUPAC Name |
2-methoxypropane-1-sulfonamide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C4H11NO3S/c1-4(8-2)3-9(5,6)7/h4H,3H2,1-2H3,(H2,5,6,7) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NPHOMHAVTCUVIO-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(CS(=O)(=O)N)OC | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C4H11NO3S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
153.20 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1564882-15-0 | |
| Record name | 2-methoxypropane-1-sulfonamide | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。






![6-Bromo-[1,2,4]triazolo[4,3-a]pyridine-3-carboxylic acid](/img/structure/B1473795.png)


![2-[(Tert-butoxy)carbonyl]-8-oxo-2,7-diazaspiro[3.5]nonane-5-carboxylic acid](/img/structure/B1473799.png)
![7-Nitro-4H-benzo[e][1,2,4]thiadiazine 1,1-dioxide](/img/structure/B1473800.png)
![Ethyl 5-chloroimidazo[1,2-a]pyrazine-2-carboxylate](/img/structure/B1473802.png)


![Tert-butyl 3-oxo-4-(4-(trifluoromethyl)phenyl)-2,8-diazaspiro[4.5]decane-8-carboxylate](/img/structure/B1473807.png)

